3-Iodo-L-thyronine discovery and history
3-Iodo-L-thyronine discovery and history
An In-depth Technical Guide on the Discovery and History of 3-Iodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 3-iodo-L-thyronine, commonly known as triiodothyronine or T3, marked a pivotal moment in our understanding of thyroid physiology and endocrinology. Initially overshadowed by its precursor, thyroxine (T4), T3 was eventually recognized as the biologically active form of thyroid hormone, profoundly influencing metabolism, growth, and development. This guide provides a comprehensive overview of the discovery and history of T3, with a focus on the key experiments, methodologies, and quantitative data that solidified its importance in the scientific and medical communities.
The Pre-Discovery Era: A Focus on Thyroxine (T4)
Following the isolation of thyroxine (T4) in 1914 by Edward Calvin Kendall and the determination of its structure by Charles Harington in 1926, it was widely believed to be the sole active thyroid hormone. However, a series of observations, including the delayed onset of action of T4 and its limited effects in vitro, led some researchers to question this dogma and hypothesize the existence of a more potent, peripherally-generated active form.
The Landmark Discovery of 3-Iodo-L-thyronine (T3)
The early 1950s witnessed the groundbreaking discovery of T3 by two independent research groups, a testament to the burgeoning field of biochemistry and the application of novel analytical techniques.
The Pioneers: Rosalind Pitt-Rivers and Jack Gross
At the National Institute for Medical Research in London, biochemist Rosalind Pitt-Rivers and Canadian endocrinologist Jack Gross embarked on a series of experiments to identify unknown iodine-containing compounds in the plasma. Their collaboration, though brief, was intensely productive and ultimately led to the seminal discovery of T3.
The Key Experiment: Two-Dimensional Paper Chromatography
A crucial technique employed by Gross and Pitt-Rivers was two-dimensional paper chromatography, a method that allowed for the separation of complex mixtures of similar compounds. By using radioactive iodine (¹³¹I) as a tracer, they were able to visualize and identify minute quantities of iodinated compounds in plasma extracts.
Experimental Protocol: Two-Dimensional Paper Chromatography (Reconstructed)
1. Sample Preparation:
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Plasma samples were obtained from patients treated with radioactive iodine (¹³¹I).
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Proteins were precipitated, and the supernatant containing iodinated amino acids was extracted, likely using an organic solvent like n-butanol.
2. Chromatographic Separation:
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Stationary Phase: Whatman No. 1 filter paper was commonly used.
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Mobile Phase (Solvent Systems): A two-dimensional separation was performed.
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First Dimension: An alkaline solvent system, such as collidine-ammonia or butanol-dioxane-ammonia, was likely used.
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Second Dimension: After drying the paper, it was rotated 90 degrees and run in an acidic solvent system, such as butanol-acetic acid-water.
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Development: The chromatogram was developed in a sealed tank to ensure solvent saturation of the atmosphere.
3. Visualization:
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The dried chromatogram was placed on X-ray film (autoradiography) to detect the radioactive spots corresponding to ¹³¹I-labeled compounds.
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The positions of the unknown spots were compared to those of known standards, including synthetic T4 and, eventually, synthetic T3.
This meticulous technique revealed a previously unidentified radioactive spot, which they termed "Unknown 1," that was consistently present in the plasma of euthyroid and hyperthyroid individuals. In their landmark 1952 paper published in The Lancet, Gross and Pitt-Rivers identified this compound as 3:5:3'-L-triiodothyronine.
Concurrent Discovery by Jean Roche's Group
Simultaneously, a research group in Paris led by Jean Roche independently identified T3 in thyroid gland hydrolysates, providing further evidence for its existence and synthesis within the thyroid.
Establishing the Biological Significance of T3
The mere identification of a new compound was not sufficient; its biological activity had to be determined. Gross and Pitt-Rivers, in a subsequent 1953 publication in the Biochemical Journal, detailed their investigations into the physiological effects of T3.
The Goiter Prevention Assay
A key in vivo experiment used to assess the potency of thyroid hormones was the goiter prevention assay in rats. This assay measures the ability of a substance to suppress the enlargement of the thyroid gland (goiter) induced by an antithyroid drug.
Experimental Protocol: Goiter Prevention Assay (Reconstructed)
1. Animal Model:
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Young male rats were used.
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The rats were fed a low-iodine diet to enhance their sensitivity to goitrogens.
2. Goiter Induction:
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A goitrogen, such as thiouracil or propylthiouracil (B1679721) (PTU), was administered in the drinking water or feed. This blocks the synthesis of thyroid hormones, leading to increased secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland, which in turn causes thyroid enlargement.
3. Treatment:
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Different groups of rats received daily injections of either a control solution, L-thyroxine (T4), or the newly discovered L-triiodothyronine (T3) at various doses.
4. Endpoint Measurement:
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After a set period (e.g., 10-14 days), the rats were euthanized, and their thyroid glands were dissected and weighed.
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The degree of goiter suppression was determined by comparing the thyroid weights of the hormone-treated groups to the control group that only received the goitrogen.
The results of these assays were striking. Gross and Pitt-Rivers found that T3 was significantly more potent than T4 in suppressing goiter formation.
Quantitative Comparison of T3 and T4 Potency
The goiter prevention assay and subsequent studies provided the first quantitative data on the relative biological potency of T3 and T4.
| Parameter | L-Thyroxine (T4) | L-Triiodothyronine (T3) | Reference(s) |
| Relative Potency (Goiter Prevention) | 1 | ~3-5 times more potent | |
| Half-life in Rats | ~12-24 hours | ~6 hours | |
| Half-life in Humans | ~5-7 days | ~1 day |
Mechanism of Action: From Circulation to Gene Regulation
Subsequent research elucidated the intricate pathway through which T3 exerts its effects, from its transport in the bloodstream to its interaction with nuclear receptors.
Transport and Peripheral Conversion
Both T3 and T4 are transported in the blood bound to plasma proteins, primarily thyroxine-binding globulin (TBG). However, the majority of circulating T3 (around 80%) is not secreted directly from the thyroid gland but is instead produced in peripheral tissues through the enzymatic removal of an iodine atom from T4. This conversion is catalyzed by a family of enzymes called iodothyronine deiodinases.
Iodothyronine Deiodinases
There are three main types of deiodinases (D1, D2, and D3), which are selenoenzymes that play a crucial role in regulating the local and systemic availability of active thyroid hormone.
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Type 1 Deiodinase (D1): Found primarily in the liver, kidneys, and thyroid, D1 is responsible for the majority of circulating T3 production. It can deiodinate both the outer and inner rings of iodothyronines.
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Type 2 Deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose tissue, D2 is crucial for providing a local supply of T3. It exclusively catalyzes outer ring deiodination.
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Type 3 Deiodinase (D3): This enzyme inactivates thyroid hormones by removing an iodine atom from the inner ring, converting T4 to reverse T3 (rT3) and T3 to T2.
Kinetic Properties of Type 1 Deiodinase (D1)
| Substrate | Km (µM) | Vmax (pmol/mg protein/min) |
| rT3 | ~0.5 | ~150 |
| T4 | ~2.5 | ~20 |
| T3 | ~2.5 | ~25 |
Note: Kinetic parameters can vary depending on the experimental conditions.
Thyroid Hormone Receptors
The ultimate action of T3 is mediated by its binding to nuclear thyroid hormone receptors (TRs), which are members of the steroid/thyroid hormone receptor superfamily of transcription factors.
Binding Affinity of T3 and T4 to Thyroid Hormone Receptors
| Ligand | Dissociation Constant (Kd) | Relative Affinity | Reference(s) |
| L-Triiodothyronine (T3) | ~0.1 - 1 nM | 10-15 times higher than T4 | |
| L-Thyroxine (T4) | ~1 - 10 nM | 1 |
The significantly higher binding affinity of T3 for its receptors explains its greater biological potency compared to T4.
Experimental Protocol: Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
1. Receptor Preparation:
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Nuclear extracts containing thyroid hormone receptors are prepared from target tissues (e.g., liver, pituitary) or from cells engineered to express specific TR isoforms.
2. Assay Components:
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Radioligand: A radioactive form of T3 (e.g., [¹²⁵I]T3) is used.
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Unlabeled Ligand (Competitor): Non-radioactive T3 and T4 are used at increasing concentrations.
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Assay Buffer: A buffer solution that maintains the stability and binding activity of the receptors.
3. Incubation:
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The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.
4. Separation of Bound and Free Radioligand:
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The mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.
5. Quantification:
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The radioactivity retained on the filters is measured using a gamma counter.
6. Data Analysis:
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The amount of radioligand bound decreases as the concentration of the unlabeled competitor increases. This data is used to calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding), from which the dissociation constant (Kd) can be derived.
Signaling Pathway
The binding of T3 to its nuclear receptor initiates a cascade of events that ultimately alters gene expression.
Caption: Cellular mechanism of thyroid hormone action.
Conclusion
The discovery of 3-iodo-L-thyronine was a paradigm shift in thyroid biology. The pioneering work of Rosalind Pitt-Rivers, Jack Gross, and their contemporaries, utilizing innovative techniques like paper chromatography and radioisotope tracing, unveiled the true nature of thyroid hormone action. Their findings established T3 as the primary biologically active hormone and laid the foundation for our current understanding of thyroid hormone metabolism, transport, and signaling. This in-depth historical and technical overview serves as a valuable resource for researchers and professionals in the field, highlighting the elegant experiments and quantitative data that continue to underpin our knowledge of this vital endocrine system.
